3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid

Description

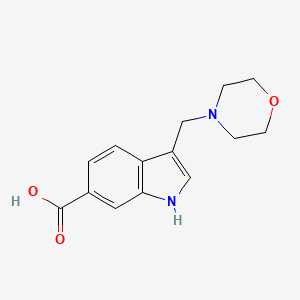

Structure

3D Structure

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-14(18)10-1-2-12-11(8-15-13(12)7-10)9-16-3-5-19-6-4-16/h1-2,7-8,15H,3-6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNDNJYNINUQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with morpholine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The exact methods can vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Indole-6-carboxylic Acid Derivatives

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: The morpholinylmethyl group in the primary compound likely enhances solubility and modulates interactions with protease active sites, as seen in HIV protease studies . In contrast, nintedanib’s bulkier substituents (methylpiperazinyl and phenylmethylene groups) enable multi-kinase inhibition, making it clinically relevant for fibrotic diseases .

Physicochemical Properties :

- The parent 1H-indole-6-carboxylic acid (MW 161.16) is smaller and less lipophilic than its derivatives, making it a versatile scaffold for functionalization.

- Nintedanib ’s high molecular weight (539.62) and complex structure contribute to its extended half-life and potency but may limit blood-brain barrier penetration .

Synthetic Applications: 5,7-Bis(4-methoxyphenyl)-1H-indole-6-carboxylic acid demonstrates the feasibility of introducing aryl groups at non-traditional positions (5 and 7), expanding access to novel indole-based materials .

Research and Development Insights

- HIV Protease Inhibition: The primary compound’s presence in PDB 4TVH suggests its role as a fragment inhibitor, occupying the protease active site alongside TL-3 and β-mercaptoethanol .

- Kinase Inhibition : Nintedanib’s success underscores the therapeutic value of indole-carboxylic acid derivatives in targeting tyrosine kinases, though its structural complexity limits direct comparison with simpler analogues .

- Synthetic Challenges : Derivatives like compound 7b require multi-step synthesis, including thiol-ene reactions, which may complicate scalability compared to morpholinylmethyl or methoxy-substituted indoles .

Biological Activity

3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid has the following chemical characteristics:

- Molecular Formula : C14H16N2O3

- CAS Number : 1219589-07-7

- Structure : The compound features an indole ring fused with a morpholine moiety, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in cancer proliferation and inflammatory responses. The morpholine group enhances solubility and bioavailability, which are critical for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid through various mechanisms:

-

Inhibition of Cancer Cell Proliferation :

- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit mutant EGFR and BRAF pathways, with IC50 values ranging from 0.12 µM to 1.7 µM depending on the specific cancer type being targeted .

- In a comparative study, the compound outperformed standard treatments like erlotinib in inhibiting cell growth in pancreatic and breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- Cell Viability Assays :

Anti-inflammatory Activity

Another area of interest is the compound's role as a potential anti-inflammatory agent:

- It has been investigated for its antagonistic effects on cysteinyl leukotriene receptors (CysLT1), which are implicated in asthma and other inflammatory diseases. The compound demonstrated significant antagonistic activity with an IC50 value of approximately 0.66 µM against CysLT1 receptors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the indole and morpholine components are crucial for bioactivity:

- Modifications to either the indole or morpholine structures can significantly alter potency. For example, the presence of specific substituents on the indole ring enhances receptor binding affinity and selectivity .

Case Study 1: Antiproliferative Effects

A study evaluated the effects of 3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid on various cancer cell lines including MCF-7 (breast), Panc-1 (pancreatic), and A549 (lung). The results indicated that at a concentration of 50 µM, the compound maintained over 87% cell viability while effectively reducing proliferation rates in targeted cells.

Case Study 2: CysLT Antagonism

In another investigation focusing on respiratory conditions, this compound was tested for its ability to inhibit CysLT receptors. The findings suggested that it could reduce neuroinflammation and improve cognitive functions in animal models, indicating broader therapeutic implications beyond oncology .

Q & A

Q. What are the key synthetic routes for preparing 3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between indole derivatives and morpholine-containing precursors. For example, analogous syntheses involve refluxing 3-formyl-indole carboxylic acids with morpholine derivatives in acetic acid with sodium acetate as a catalyst (e.g., 2.5–3 hours at reflux temperatures) . Optimization includes:

- Catalyst Loading : Adjusting sodium acetate stoichiometry (e.g., 1.0–1.2 equivalents) to balance reaction rate and byproduct formation.

- Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor, but DMF or toluene may improve solubility for bulkier intermediates .

- Workup : Recrystallization from acetic acid or ethanol-water mixtures enhances purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for the indole NH proton (δ 10–12 ppm) and morpholine methylene protons (δ 3.5–3.7 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and morpholine carbons (δ 45–55 ppm) .

- Mass Spectrometry : Exact mass (e.g., [M+H]+ = 277.1) and fragmentation patterns (e.g., loss of CO2 at m/z 233) confirm molecular identity .

- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>98%) .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

- Methodological Answer : The morpholine group enhances:

- Solubility : Polar morpholine oxygen improves aqueous solubility (logP ~2.1 vs. ~3.5 for unsubstituted indoles) .

- Bioavailability : The basic nitrogen in morpholine increases membrane permeability, as shown in analogues with similar scaffolds .

- Stability : Morpholine’s electron-rich ring resists oxidative degradation under physiological pH .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use acetic acid or ethanol-water mixtures (1:3 v/v) to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) gradients resolves polar byproducts .

- Acid-Base Extraction : Leverage the carboxylic acid group (pKa ~4.5) by partitioning between aqueous NaOH (pH 10) and ethyl acetate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Modulation : Replace the morpholine group with piperazine or thiomorpholine to assess impact on target binding (e.g., kinase inhibition) .

- Indole Core Modifications : Introduce halogens (e.g., Cl at position 5) or methyl groups to alter steric and electronic profiles .

- Carboxylic Acid Bioisosteres : Test esters, amides, or tetrazoles to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with the carboxylic acid) .

- MD Simulations : GROMACS or AMBER can model compound stability in lipid bilayers, predicting blood-brain barrier penetration .

- ADMET Prediction : SwissADME or ADMETLab estimate logP, solubility, and CYP450 interactions based on structural descriptors .

Q. How should researchers address contradictions in synthetic yields or spectroscopic data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., moisture-sensitive steps may require inert atmospheres) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation) and adjust protecting groups (e.g., tert-butyl esters) .

- Cross-Validation : Compare NMR data with published spectra of structurally similar indole-morpholine hybrids (e.g., CAS 137605-80-2) .

Q. What protocols exist for evaluating the compound’s toxicity and environmental impact?

- Methodological Answer :

- In Vitro Toxicity : MTT assays in HepG2 cells assess cytotoxicity (IC50 values), while Ames tests screen for mutagenicity .

- Ecotoxicity : Follow OECD guidelines for Daphnia magna acute toxicity (48-hour EC50) and algae growth inhibition .

- Degradation Studies : Use HPLC-UV to monitor photolytic degradation in simulated sunlight (λ = 290–800 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.